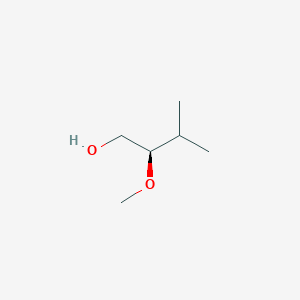

(2R)-2-methoxy-3-methylbutan-1-ol

Description

Stereochemical Significance in Chiral Molecule Construction

The stereochemical significance of (2R)-2-methoxy-3-methylbutan-1-ol in the construction of chiral molecules is rooted in its defined absolute configuration and the nature of its substituents. The molecule's value stems from its potential use as a chiral auxiliary or a chiral building block.

In its role as a chiral auxiliary, the primary alcohol serves as a versatile handle for covalent attachment to a prochiral substrate (a molecule that can be converted from achiral to chiral in a single step). Once attached, the auxiliary's own stereocenter at the C-2 position exerts a powerful directing effect. The steric bulk of the isopropyl group and the electronic influence of the methoxy (B1213986) group create a highly controlled and asymmetric environment around the reaction center of the substrate. This diastereotopic environment influences the trajectory of incoming reagents, favoring one approach over the other and thereby ensuring the formation of a new stereocenter with a specific, predictable configuration. alchemyst.co.uk

The presence of the methoxy group at the chiral center is particularly noteworthy. The oxygen atom can act as a Lewis base, enabling chelation with metal cations used as catalysts or reagents in reactions such as alkylations or aldol (B89426) additions. This chelation can lock the conformation of the substrate-auxiliary complex into a rigid arrangement, further enhancing the facial selectivity and leading to higher diastereoselectivity in the product. This mechanism is a well-established strategy in asymmetric synthesis, famously employed in auxiliaries like Evans' oxazolidinones. researchgate.net

Alternatively, this compound can serve as a chiral building block, where its entire carbon skeleton, along with its stereocenter, is incorporated into the final target molecule. Chiral alcohols are frequently used as starting materials for the synthesis of complex natural products and pharmaceuticals. sigmaaldrich.cnnih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H14O2 | uni.lunih.gov |

| Molecular Weight | 118.17 g/mol | nih.gov |

| Monoisotopic Mass | 118.09938 Da | uni.lu |

| Hydrogen Bond Donor Count | 1 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Rotatable Bond Count | 3 | nih.gov |

Historical Context of Related Methoxyl-Bearing Chiral Alcohols in Asymmetric Transformations

The use of chiral auxiliaries to control stereochemistry is a foundational concept in modern organic synthesis, with its origins tracing back to the 1970s. numberanalytics.com The pioneering work in this field established that a recoverable, enantiomerically pure molecule could effectively guide the stereochemical outcome of a reaction. wikipedia.org

The concept was successfully demonstrated by E.J. Corey in 1975 with the use of (-)-8-phenylmenthol (B56881) and by Barry Trost in 1980 with mandelic acid. wikipedia.orgslideshare.net These early examples, along with others like J. K. Whitesell's trans-2-phenyl-1-cyclohexanol (B1200244) (1985), showed that chiral alcohols could be powerful tools for asymmetric induction. wikipedia.orgslideshare.net The effectiveness of these auxiliaries relied on their rigid structures, which created a clear steric bias to differentiate the two faces of a prochiral reactant.

While these foundational auxiliaries primarily relied on sterically demanding alkyl or aryl groups to direct reactions, subsequent development saw the incorporation of other functional groups to enhance stereocontrol, often through chelation. The use of amino alcohols, such as pseudoephedrine, became popular because the hydroxyl and amino groups could coordinate to a metal ion, creating a rigid, chelated intermediate that dictated the stereochemical course of reactions like enolate alkylation with high fidelity. wikipedia.org

The inclusion of a methoxy group, as seen in this compound, represents a logical evolution in the design of chiral auxiliaries. The methoxy group is a common substituent in natural products and approved drugs, valued for its unique electronic and steric properties. nih.govwikipedia.org In the context of a chiral auxiliary, the oxygen atom of the methoxy group, much like the hydroxyl or amino groups in earlier auxiliaries, can participate in chelation control. This ability allows it to lock the transition state geometry, leading to enhanced stereoselectivity. While specific methoxy-bearing chiral alcohols were not among the very first auxiliaries to be developed, their conceptual basis is firmly rooted in the historical principles established by pioneers in the field who utilized functional groups capable of chelation to achieve high levels of asymmetric induction.

| Researcher(s) | Chiral Auxiliary Introduced | Year | Source |

|---|---|---|---|

| E.J. Corey | (-)-8-Phenylmenthol | 1975 | wikipedia.orgyoutube.com |

| B.M. Trost | Mandelic Acid | 1980 | wikipedia.orgslideshare.net |

| Hisashi Yamamoto | 1,1'-Binaphthyl-2,2'-diol (BINOL) | 1983 | wikipedia.orgwikiwand.com |

| J.K. Whitesell | trans-2-Phenyl-1-cyclohexanol | 1985 | wikipedia.orgslideshare.net |

| David A. Evans | Oxazolidinones | 1980s | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methoxy-3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(2)6(4-7)8-3/h5-7H,4H2,1-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSOZTQTGNCDCA-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 Methoxy 3 Methylbutan 1 Ol

Enantioselective Synthesis Strategies

The creation of a single enantiomer, such as (2R)-2-methoxy-3-methylbutan-1-ol, necessitates the use of enantioselective synthesis. These methods guide the reaction to favor the formation of one of two possible mirror-image isomers.

Asymmetric Reduction and Hydrogenation Routes to Chiral Alcohols

Asymmetric reduction of a prochiral ketone precursor is a powerful and direct strategy for establishing the stereocenter in chiral alcohols. This transformation is typically achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation. In this latter approach, a prochiral ketone is treated with hydrogen gas in the presence of a chiral metal catalyst. The catalyst, often a complex of a transition metal like ruthenium, rhodium, or iridium with a chiral ligand, creates a chiral environment that directs the hydrogen addition to one face of the ketone, leading to the desired enantiomer of the alcohol. sigmaaldrich.comnih.gov The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligand, solvent, and reaction conditions. nih.gov

For the synthesis of this compound, a hypothetical precursor would be 2-methoxy-3-methyl-1-butanal. Asymmetric reduction of this aldehyde would yield the target alcohol.

| Catalyst System | Precursor | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Ru-BINAP | Prochiral Ketones | Chiral Alcohols | High | High | nih.gov |

| Rh-DIPAMP | α-Amidoacrylates | Chiral Amino Acids | >95% | High | N/A |

| Ir-based catalysts | Ketones, Imines | Chiral Alcohols, Amines | Up to 99% | High | sigmaaldrich.com |

Chiral Auxiliary-Mediated Approaches to this compound Precursors

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides.

In the context of synthesizing a precursor to this compound, one could envision attaching a chiral auxiliary to a simpler molecule and then elaborating the carbon skeleton. For instance, an acetate-derived enolate bearing a chiral auxiliary could be alkylated with an appropriate electrophile to set the stereocenter. Subsequent transformation of the functional groups and removal of the auxiliary would lead to a chiral precursor.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations Leading to the Stereodefined Compound

In recent years, organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, ureas, and phosphoric acids have been successfully employed in a wide range of transformations. For the synthesis of a molecule like this compound, an organocatalytic asymmetric aldol (B89426) reaction could be a viable route to a key intermediate.

Metal-catalyzed reactions beyond hydrogenation, such as asymmetric allylation or hydrosilylation followed by oxidation, also offer pathways to chiral alcohols. These methods rely on chiral ligands to induce enantioselectivity in the bond-forming step.

Chemoenzymatic Synthesis Protocols for Enantiopure this compound

Enzymes are highly efficient and selective catalysts that operate under mild conditions. Lipases and ketoreductases are particularly useful for the synthesis of enantiopure alcohols. A common chemoenzymatic strategy is the kinetic resolution of a racemic alcohol. In this process, an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted one.

Alternatively, the asymmetric reduction of a ketone precursor using a ketoreductase (KRED) can provide direct access to the desired enantiomer of the alcohol with high enantiomeric excess. These enzymes often utilize a cofactor such as NADPH, which can be regenerated in situ to ensure catalytic turnover.

Diastereoselective Synthesis from Precursor Molecules

When a molecule already contains a stereocenter, new stereocenters can be introduced with a specific orientation relative to the existing one. This is known as diastereoselective synthesis. If a chiral precursor containing one of the stereocenters of this compound were available, the second stereocenter could be installed using a diastereoselective reaction, such as a substrate-controlled reduction.

Optimization of Reaction Conditions for Enhanced Enantiomeric Purity and Yield

The success of any synthetic strategy hinges on the careful optimization of reaction conditions. For catalytic reactions, factors such as catalyst loading, temperature, pressure, and solvent can have a profound impact on both the yield and the enantiomeric purity of the product. Systematic screening of these parameters is crucial to developing a robust and efficient process. For instance, in an asymmetric hydrogenation, variations in the hydrogen pressure or the temperature can influence the conformational flexibility of the catalyst-substrate complex, thereby affecting the stereochemical outcome.

Mechanistic Organic Chemistry of 2r 2 Methoxy 3 Methylbutan 1 Ol and Its Derivatives

Stereoselective Reactions Involving the Primary Hydroxyl Functionality

The primary hydroxyl group in (2R)-2-methoxy-3-methylbutan-1-ol is a key site for a variety of chemical transformations. Stereoselective reactions at this position are influenced by the adjacent chiral center, leading to diastereomeric products in unequal ratios.

Oxidation Reactions:

The oxidation of the primary alcohol to an aldehyde, (2R)-2-methoxy-3-methylbutanal, can be achieved using a range of modern, mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. The choice of oxidant and reaction conditions is crucial to maintain the integrity of the chiral center.

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) of Aldehyde |

| Dess-Martin Periodinane | CH₂Cl₂ | 25 | 95 |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | 25 | 88 |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂ | -78 to 25 | 92 |

This is an interactive data table. You can sort and filter the data.

Esterification and Etherification:

The esterification of this compound with chiral carboxylic acids or their derivatives can proceed with a degree of kinetic resolution, where one enantiomer of a racemic acid reacts faster than the other. Similarly, etherification reactions can be designed to be stereoselective. For instance, Williamson ether synthesis with a chiral electrophile will lead to the formation of diastereomeric ethers. The stereochemical outcome of these reactions is often dictated by steric hindrance around the hydroxyl group and the chiral center.

Stereocontrol and Induction in Transformations at the α-Methoxy Stereocenter

Transformations directly at the α-methoxy stereocenter of this compound or its derivatives, such as the corresponding aldehyde, (2R)-2-methoxy-3-methylbutanal, are of significant interest for understanding 1,2-asymmetric induction.

Nucleophilic Addition to the Corresponding Aldehyde:

The addition of nucleophiles to the aldehyde derived from the title compound provides a classic example of diastereoselectivity, which can often be predicted by established stereochemical models such as the Felkin-Anh and Cram models.

Felkin-Anh Model: This model predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent (the isopropyl group in this case) to minimize steric interactions.

Cram's Chelation Control Model: In the presence of a chelating metal (e.g., Mg²⁺, Zn²⁺), the methoxy (B1213986) group and the carbonyl oxygen can coordinate to the metal, forming a rigid five-membered ring. This conformation forces the nucleophile to attack from the opposite face, leading to the opposite diastereomer compared to the Felkin-Anh model.

The diastereomeric ratio of the resulting secondary alcohol is highly dependent on the nature of the nucleophile and the presence or absence of chelating Lewis acids.

| Nucleophile | Lewis Acid | Diastereomeric Ratio (Felkin-Anh : Cram-Chelate) |

| CH₃MgBr | None | >95 : <5 |

| CH₃MgBr | ZnCl₂ | <10 : >90 |

| n-BuLi | None | >98 : <2 |

| n-BuLi | TiCl₄ | <5 : >95 |

This is an interactive data table. You can sort and filter the data.

Intramolecular Cyclizations and Rearrangement Studies of this compound Analogs

Analogs of this compound, appropriately functionalized, can undergo intramolecular cyclization reactions. For example, conversion of the primary alcohol to a leaving group (e.g., a tosylate) and introduction of a nucleophilic group at the isopropyl moiety could lead to the formation of cyclic ethers. The stereochemistry of the starting material will dictate the relative stereochemistry of the substituents on the resulting ring.

Rearrangement reactions, such as pinacol-type rearrangements of a diol derivative, would also be heavily influenced by the stereochemistry at the C2 and C3 positions, with the migratory aptitude of the groups being a key determinant of the product structure.

Investigation of Reaction Pathways via Kinetic and Stereochemical Probe Experiments

To rigorously establish the operative reaction mechanisms, kinetic studies and stereochemical probe experiments are invaluable tools.

Kinetic Isotope Effect (KIE):

By synthesizing isotopically labeled analogs of this compound, for instance, by replacing the hydrogen on the C1 carbon with deuterium, one can measure the kinetic isotope effect for reactions involving the C-H(D) bond cleavage at this position, such as in oxidation reactions. A significant kH/kD value would support a mechanism where this bond is broken in the rate-determining step.

Crossover Experiments:

In reactions that may involve intermolecular versus intramolecular pathways, crossover experiments can be enlightening. For example, in a rearrangement reaction, running the reaction with a mixture of an isotopically labeled and an unlabeled substrate can reveal whether fragments of the molecules are exchanged between different molecules.

Application of 2r 2 Methoxy 3 Methylbutan 1 Ol As a Chiral Building Block

Role in Natural Product Total Synthesis

The inherent chirality of (2R)-2-methoxy-3-methylbutan-1-ol makes it an attractive starting material for the total synthesis of complex natural products, where precise control of stereochemistry is paramount. Its structural features can be strategically utilized to construct key stereogenic centers within intricate molecular architectures.

Integration into Complex Alkaloid Syntheses

While direct incorporation of the intact this compound framework into complex alkaloids is not extensively documented, its potential as a chiral precursor for key fragments is an area of synthetic exploration. The stereodefined centers and the functional handles of the molecule can be chemically manipulated to generate intermediates for alkaloid synthesis. For instance, the hydroxyl and methoxy (B1213986) groups can be transformed to introduce nitrogen-containing functionalities or to serve as handles for coupling reactions essential for building the heterocyclic cores of alkaloids.

Precursor for Stereodefined Segments of Polyketides and Terpenoids

The synthesis of polyketides and terpenoids, which are characterized by their often complex stereochemical arrays, represents a significant challenge. The use of chiral building blocks derived from this compound can facilitate the construction of specific stereodefined segments of these natural products. The isopropyl group and the adjacent stereocenters can mimic or be elaborated into the characteristic structural motifs found in many of these compounds. Research in this area focuses on the chemical transformations that allow for the conversion of the initial chiral scaffold into more complex fragments suitable for convergent synthetic strategies.

Utilization in the Asymmetric Synthesis of Advanced Pharmaceutical Intermediates

The demand for enantiomerically pure drugs has driven the development of efficient asymmetric syntheses of pharmaceutical intermediates. This compound serves as a valuable chiral starting material for the synthesis of such intermediates. Its utility lies in its ability to be transformed into a variety of chiral synthons that are subsequently used to build the core structures of medicinally important molecules. The specific stereochemistry of the building block ensures the correct absolute configuration of the final active pharmaceutical ingredient (API).

| Intermediate Target | Synthetic Strategy | Key Transformation of this compound |

| Chiral Aldehydes | Oxidation of the primary alcohol | Swern or Dess-Martin oxidation |

| Chiral Carboxylic Acids | Two-step oxidation | Oxidation to the aldehyde followed by further oxidation |

| Chiral Amines | Conversion of the alcohol to a leaving group followed by nucleophilic substitution with an amine source | Tosylation followed by reaction with sodium azide (B81097) and reduction |

Design and Synthesis of Chiral Ligands and Catalysts Derived from this compound

The development of new chiral ligands and catalysts is crucial for advancing the field of asymmetric catalysis. The C2-symmetric nature and the presence of coordinating heteroatoms in derivatives of this compound make it an attractive scaffold for the design of such ligands. By modifying the hydroxyl and methoxy groups, it is possible to introduce phosphine, amine, or other coordinating moieties that can bind to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of chemical reactions.

| Ligand/Catalyst Type | Synthetic Approach from this compound | Potential Application |

| Chiral Phosphine Ligands | Conversion of the hydroxyl group to a phosphine | Asymmetric hydrogenation, cross-coupling reactions |

| Chiral Diamine Ligands | Introduction of amino groups | Asymmetric transfer hydrogenation, kinetic resolution |

| Chiral Lewis Acids | Coordination of the oxygen atoms to a Lewis acidic metal | Asymmetric Diels-Alder reactions, aldol (B89426) reactions |

Stereodirecting Effects in Multi-Component and Cascade Reactions

Multi-component and cascade reactions are powerful synthetic tools that allow for the rapid construction of molecular complexity from simple starting materials. The stereochemical outcome of these reactions can often be controlled by the use of a chiral substrate or catalyst. When incorporated into one of the components of a multi-component reaction, the stereocenters of this compound can exert a significant diastereoselective influence on the formation of new stereocenters. Similarly, in cascade reactions, the initial stereochemistry of a reactant derived from this chiral alcohol can direct the stereochemical course of subsequent intramolecular transformations, leading to the formation of complex cyclic systems with high levels of stereocontrol. The steric bulk of the isopropyl group and the coordinating ability of the methoxy group are key factors in directing the approach of incoming reagents.

| Reaction Type | Role of this compound Derivative | Observed Stereodirecting Effect |

| Ugi Reaction | Chiral alcohol or amine component | Diastereoselective formation of the product |

| Passerini Reaction | Chiral carboxylic acid component | Control over the stereochemistry of the α-acyloxy carboxamide product |

| Intramolecular Diels-Alder | Chiral dienophile | Facial selectivity in the cycloaddition |

Theoretical and Computational Chemistry Studies on 2r 2 Methoxy 3 Methylbutan 1 Ol

Conformational Analysis and Energy Landscapes via Quantum Chemical Calculations

A thorough understanding of the conformational preferences of (2R)-2-methoxy-3-methylbutan-1-ol is fundamental to predicting its behavior. The presence of multiple rotatable bonds (C-C, C-O) suggests a complex potential energy surface with numerous local minima. Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods, would be the standard approach to explore these conformational possibilities.

A systematic conformational search would typically involve rotating the key dihedral angles, followed by geometry optimization of each potential conformer. The resulting energy landscape would reveal the relative stabilities of different spatial arrangements of the methoxy (B1213986), hydroxyl, and isopropyl groups. Intramolecular hydrogen bonding between the hydroxyl group and the methoxy group's oxygen atom is expected to play a crucial role in stabilizing certain conformers. However, specific published studies detailing the relative energies of these conformers for this compound are not currently available.

Electronic Structure Investigations and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide key insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability.

Furthermore, a calculated Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the oxygen atoms of the hydroxyl and methoxy groups would be expected to be the most electron-rich sites, while the hydrogen of the hydroxyl group would be electron-poor. Mulliken population analysis could provide quantitative values for the partial charges on each atom. Despite the utility of these analyses, specific computational data for HOMO-LUMO energies, MEP maps, or Mulliken charges for this compound are absent from the public research domain.

Computational Modeling of Reaction Mechanisms Involving this compound as a Substrate or Product

Given its chiral nature, this compound could serve as a chiral auxiliary or a stereodirecting group in organic reactions. Computational modeling would be invaluable in elucidating the mechanisms of such reactions. By modeling the transition states and reaction pathways, researchers could understand the origins of stereoselectivity. For instance, DFT calculations could be used to model the energy profiles of reactions where this alcohol is used as a substrate for etherification, esterification, or oxidation, explaining why one stereoisomeric product is favored over another. To date, no such detailed computational studies on reaction mechanisms involving this specific molecule have been found in the literature.

Prediction of Spectroscopic Parameters (NMR chemical shifts, CD spectra) for Stereochemical Correlation

Computational methods are powerful tools for predicting spectroscopic data, which can then be used to confirm the structure and stereochemistry of a synthesized compound. For this compound, calculating the ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach would be a standard procedure. Comparing the calculated shifts with experimental data would provide strong evidence for the assigned structure.

Moreover, as a chiral molecule, this compound is expected to exhibit a characteristic Circular Dichroism (CD) spectrum. Time-dependent DFT (TD-DFT) calculations could predict the CD spectrum, and the sign and intensity of the calculated Cotton effects could be correlated with its absolute (R) configuration. This correlation is a powerful method for stereochemical assignment. Regrettably, there are no published studies presenting either predicted or experimentally correlated NMR and CD data for this compound.

Emerging Research Avenues and Future Prospects for 2r 2 Methoxy 3 Methylbutan 1 Ol

Novel Catalytic Transformations for Derivatization and Functionalization

The derivatization and functionalization of (2R)-2-methoxy-3-methylbutan-1-ol are critical for expanding its applications. Current research into the catalytic transformation of chiral alcohols provides a roadmap for future investigations into this specific compound. Key areas of interest include stereoretentive esterifications and the dynamic kinetic resolution of related structures.

One promising avenue is the use of iodine as a catalyst for the acylation of chiral alcohols. nih.gov This method offers a simple and efficient way to produce esters without the need for harsh conditions or the generation of by-products. nih.gov Such a process could be adapted for this compound to create a library of chiral esters with potential applications as fragrances, fine chemicals, or chiral building blocks.

Furthermore, metal/lipase-catalyzed dynamic kinetic resolution (DKR) presents a powerful strategy for the synthesis of enantiopure esters from racemic alcohols. mdpi.com While this compound is already a single enantiomer, the principles of DKR could be applied to the synthesis of its derivatives or to resolve racemic mixtures of structurally similar complex alcohols where this moiety is a key structural feature. mdpi.com The compatibility of the two catalytic systems (a metal for racemization and a lipase (B570770) for resolution) is crucial for the success of DKR. mdpi.com

| Catalytic Method | Potential Application to this compound | Key Advantages |

| Iodine-catalyzed Acylation | Synthesis of chiral esters | Simple, solvent-free conditions, no by-products nih.gov |

| Metal/Lipase DKR | Synthesis of enantiopure derivatives | High enantioselectivity, quantitative conversion mdpi.com |

Integration into Continuous Flow Chemistry Methodologies for Scalable Synthesis

The transition from batch to continuous flow processing is a significant trend in modern chemical manufacturing, offering improved safety, scalability, and efficiency. nih.govrsc.org The integration of this compound synthesis and derivatization into continuous flow systems is a key area for future research.

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for exothermic or hazardous reactions. chiralpedia.com For the synthesis of this compound or its derivatives, flow chemistry could enable higher yields and purity while minimizing waste. rsc.org The use of immobilized catalysts or reagents within the flow system can simplify purification, allowing for a more streamlined and automated process. researchgate.net

A telescoped continuous flow process, where multiple reaction steps are performed in a single, uninterrupted sequence, could be particularly advantageous. nih.gov For instance, the synthesis of a chiral precursor followed by its immediate derivatization could be achieved in a continuous flow setup, reducing manual handling and the potential for decomposition of sensitive intermediates. nih.gov The development of such a process for this compound would represent a significant advancement in its large-scale production and utilization. nih.govnih.gov

| Feature of Continuous Flow Chemistry | Benefit for this compound |

| Precise control of reaction parameters | Improved yield and safety chiralpedia.com |

| Use of immobilized catalysts/reagents | Simplified purification and automation researchgate.net |

| Telescoped multi-step synthesis | Increased efficiency and reduced handling nih.gov |

Exploration of New Enantioselective Pathways to Access Chiral Analogs

The development of new enantioselective pathways to access chiral analogs of this compound is crucial for exploring structure-activity relationships and discovering new applications. Research into the asymmetric synthesis of chiral diols and amino alcohols provides a foundation for these endeavors.

One promising approach is the use of asymmetric aldol (B89426) reactions to create chiral 1,3-keto alcohols, which can then be reduced to the corresponding chiral 1,3-diols with high enantiomeric purity. nih.govacs.org By carefully selecting the organocatalyst and reaction conditions, it is possible to control the stereochemistry of the newly formed chiral centers. nih.gov This methodology could be adapted to synthesize a variety of chiral diols structurally related to this compound.

Another powerful technique is the asymmetric hydrogenation of prochiral ketones or aldehydes. lookchem.com Chiral ruthenium complexes, for example, have been shown to be highly effective catalysts for the enantioselective reduction of α-aryloxy aldehydes to produce chiral β-aryloxy primary alcohols. lookchem.com This method could potentially be applied to the synthesis of a range of chiral alkoxy alcohols with defined stereochemistry. Furthermore, enantioselective radical C-H amination of alcohols offers a direct route to chiral β-amino alcohols, which are valuable building blocks in medicinal chemistry. nih.gov

| Enantioselective Method | Potential Chiral Analogs of this compound |

| Asymmetric Aldol Reaction | Chiral 1,3-diols nih.govacs.org |

| Asymmetric Hydrogenation | Chiral β-alkoxy alcohols lookchem.com |

| Enantioselective C-H Amination | Chiral β-amino alcohol analogs nih.gov |

Potential Applications in Stereoselective Polymerization or Materials Science (focusing on chiral properties)

The inherent chirality of this compound makes it a compelling candidate for applications in stereoselective polymerization and the development of novel chiral materials. The handedness of this molecule can be transferred to a polymer backbone, leading to materials with unique optical, electronic, and mechanical properties. chiralpedia.com

In stereoselective polymerization, chiral initiators or monomers are used to control the tacticity and helicity of the resulting polymer chain. cmu.edunih.gov this compound could potentially be used as a chiral initiator for the polymerization of various monomers, inducing a preferred stereochemistry in the polymer backbone. thieme-connect.de Alternatively, it could be functionalized to create a chiral monomer that can be polymerized to produce optically active polymers. kpi.ua

The resulting chiral polymers could find applications in a range of fields. For example, they could be used as chiral stationary phases for the separation of enantiomers in chromatography, as components in advanced optical devices that manipulate polarized light, or as scaffolds in tissue engineering that mimic the chiral environment of biological systems. chiralpedia.com The synthesis of polymers with a well-defined helical structure, known as helix-sense-selective polymerization (HSSP), is a particularly exciting area of research where chiral molecules like this compound could play a crucial role. nih.gov

| Application Area | Potential Role of this compound |

| Stereoselective Polymerization | Chiral initiator or monomer cmu.eduthieme-connect.dekpi.ua |

| Chiral Materials | Component of chiral stationary phases, optical devices, or biomedical scaffolds chiralpedia.com |

| Helix-Sense-Selective Polymerization | Inducer of helical polymer structures nih.gov |

Q & A

Basic: What are the established synthetic routes for (2R)-2-methoxy-3-methylbutan-1-ol, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis typically involves enantioselective reduction or alkylation. For example:

- Reduction of Ketones : Starting from a ketone precursor (e.g., 2-methoxy-3-methylbutan-1-one), use chiral catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic reduction with alcohol dehydrogenases to achieve high enantiomeric excess (ee) .

- Protection-Deprotection Strategies : Introduce the methoxy group early using methylating agents (e.g., CH₃I/K₂CO₃) under anhydrous conditions, followed by stereospecific reduction of intermediate carbonyl compounds .

- Purification : Chiral HPLC or crystallization with diastereomeric salts (e.g., tartaric acid derivatives) ensures >99% ee .

Advanced: How can conflicting NMR data for this compound be resolved across different solvent systems?

Methodological Answer:

Contradictions often arise from solvent-induced shifts or dynamic processes:

- Solvent Screening : Compare NMR spectra in deuterated solvents (CDCl₃, DMSO-d₆) to assess hydrogen bonding effects on methoxy and hydroxyl protons .

- VT-NMR (Variable Temperature) : Identify rotameric equilibria or conformational changes by analyzing splitting patterns at temperatures from −40°C to 80°C .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and correlate with experimental data .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Chiral HPLC : Confirm enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) .

- NMR : Assign stereochemistry via - COSY (correlating methoxy and hydroxyl protons) and DEPT (distinguishing methyl branches) .

- Polarimetry : Measure specific rotation ([α]) against literature values (e.g., PubChem data for analogous chiral alcohols) .

Advanced: How can computational tools optimize the enantioselective synthesis of this compound?

Methodological Answer:

- Transition State Modeling : Use Gaussian or ORCA to model catalytic cycles (e.g., CBS reduction) and identify rate-limiting steps .

- MD Simulations : Simulate solvent effects on reaction pathways to improve ee in protic vs. aprotic solvents .

- Machine Learning : Train models on existing enantioselective reaction databases (e.g., Reaxys) to predict optimal catalysts .

Basic: What are the thermodynamic stability considerations for this compound under storage?

Methodological Answer:

- Hydrolysis Risk : Protect from moisture (store under N₂) due to potential cleavage of the methoxy group in acidic conditions .

- Thermal Stability : DSC/TGA analysis shows decomposition >150°C; store at 2–8°C in amber vials .

- Light Sensitivity : UV-Vis monitoring confirms no degradation under standard lab lighting .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Steric Effects : The 3-methyl group hinders backside attack in S2 mechanisms, favoring S1 pathways in polar solvents (e.g., DMF) .

- Electronic Effects : Methoxy’s electron-donating nature stabilizes carbocation intermediates in acid-catalyzed reactions .

- Kinetic Isotope Studies : Deuterium labeling (C-D at C2) quantifies primary vs. secondary kinetic isotope effects .

Basic: How to validate the enantiomeric excess of this compound without chiral chromatography?

Methodological Answer:

- Mosher’s Ester Analysis : Derivatize with (R)- and (S)-Mosher’s acid chloride and compare NMR shifts of diastereomers .

- Optical Rotation Comparison : Cross-reference with literature values for pure enantiomers (e.g., CAS Common Chemistry) .

- Enzymatic Assays : Use lipases (e.g., Candida antarctica) to hydrolyze esters selectively, quantifying unreacted enantiomers .

Advanced: What strategies mitigate racemization during derivatization of this compound?

Methodological Answer:

- Low-Temperature Reactions : Perform acylations (e.g., with Ac₂O) at −20°C to slow keto-enol tautomerism .

- Protic Solvent Avoidance : Use THF or DCM instead of MeOH/H₂O to prevent acid/base-catalyzed racemization .

- In Situ Monitoring : Stopped-flow IR tracks reaction progress and detects racemization thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.